molecular formula C19H23ClN2O5 B600920 Desmethyl amolodipine CAS No. 113994-37-9

Desmethyl amolodipine

Cat. No.: B600920
CAS No.: 113994-37-9
M. Wt: 394.86
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Description

Desmethyl amolodipine, also known as 6-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid, is a derivative of amlodipine. It is a calcium channel blocker primarily used in the treatment of hypertension and angina. The compound is characterized by its molecular formula C19H23ClN2O5 and a molecular weight of 394.849 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl amolodipine involves several steps, starting from the basic structure of dihydropyridine. The process typically includes:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the dihydropyridine ring.

    Esterification: The resulting compound undergoes esterification with ethanol to form the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desmethyl amolodipine has several applications in scientific research:

Mechanism of Action

Desmethyl amolodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound also enhances the production of nitric oxide, a potent vasodilator, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Uniqueness of Desmethyl amolodipine: this compound is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and reduce potential side effects. Its ability to selectively target vascular smooth muscle cells while minimizing cardiac effects makes it a valuable compound in the treatment of hypertension and angina .

Properties

IUPAC Name

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMLXNROVBYURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114498
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113994-37-9
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113994-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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